

Investigating the Tissue Selectivity of ACP-105: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

ACP-105 is a non-steroidal selective androgen receptor modulator (SARM) that has demonstrated potential for therapeutic applications in conditions such as muscle wasting and osteoporosis.[1][2] Developed by Acadia Pharmaceuticals, ACP-105 is designed to selectively target androgen receptors (AR) in anabolic tissues like muscle and bone while minimizing androgenic side effects in tissues such as the prostate.[2][3] This tissue-selective action is a key characteristic that distinguishes SARMs from traditional anabolic steroids.[1] This technical guide provides an in-depth analysis of the tissue selectivity of ACP-105, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular mechanisms.

Quantitative Data on ACP-105 Tissue Selectivity

The tissue selectivity of **ACP-105** has been primarily evaluated through preclinical studies, particularly in rodent models. These studies have focused on quantifying its anabolic effects on muscle and bone in comparison to its androgenic effects on the prostate.

In Vitro Androgen Receptor Binding and Activation

ACP-105 is a potent partial agonist of the androgen receptor.[4][5] Its binding affinity and functional activation have been characterized in cell-based assays.



Parameter	Value	Assay System	Reference
pEC50 (AR wild type)	9.0	Receptor Selection and Amplification Technology (R-SAT) assay using NIH3T3 cells	[4][5]
EC₅₀ (AR wild type)	1 nM	Calculated from pEC50	[4]
pEC50 (AR T877A mutant)	9.4	R-SAT assay using NIH3T3 cells	[5]
EC ₅₀ (AR T877A mutant)	0.4 nM	Calculated from pEC ₅₀	[4]

In Vivo Anabolic and Androgenic Activity

The tissue selectivity of **ACP-105** in vivo is most clearly demonstrated in studies on castrated rats, a model used to assess the anabolic and androgenic potential of compounds in a testosterone-deficient state.[3]

Tissue	Effect	Dosage	Animal Model	Reference
Levator Ani Muscle (Anabolic)	67% reversal of atrophy	1 mg/kg/day	Castrated rats	[3]
Prostate (Androgenic)	21% reversal of atrophy	1 mg/kg/day	Castrated rats	[3]
Anabolic:Androg enic Ratio	3.19:1	Calculated from above data	Castrated rats	[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of **ACP-105**'s tissue selectivity.



Androgen Receptor Binding and Functional Assays

Receptor Selection and Amplification Technology (R-SAT) Assay

The R-SAT assay is a cell-based functional assay used to identify and characterize ligands for receptors, including nuclear receptors like the androgen receptor.[6][7] While the specific proprietary details of the R-SAT assay used for **ACP-105**'s discovery are not publicly available, the general principles of such an assay are as follows:

- Cell Line and Transfection: A suitable mammalian cell line, such as NIH3T3 cells, is used.[4]
 These cells are transiently transfected with an expression vector for the human androgen receptor.
- Compound Incubation: The transfected cells are then incubated with various concentrations
 of the test compound (e.g., ACP-105).
- Cell Proliferation as a Readout: The assay leverages the principle that agonist binding to the transfected receptor can induce a signaling cascade that leads to cell proliferation. The extent of cell growth is proportional to the activity of the compound at the receptor.
- Quantification: Cell proliferation is quantified using standard methods, such as measuring
 ATP content (as an indicator of cell viability) or through colorimetric assays.
- Data Analysis: The data is used to generate dose-response curves and calculate parameters like EC₅₀ (the concentration of a drug that gives half-maximal response).[4]

In Vivo Assessment of Tissue Selectivity

Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay in rats used to evaluate the androgenic and anti-androgenic properties of a substance.[8] The protocol for assessing the androgenic activity of a compound like **ACP-105** is as follows:

 Animal Model: Peripubertal male rats are castrated to eliminate endogenous androgen production.[8]

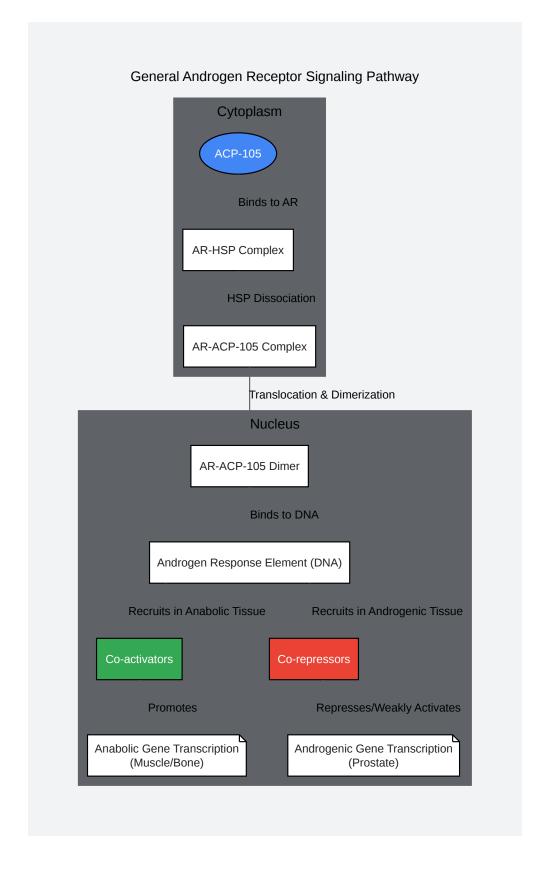


- Acclimation and Dosing: Following a post-castration recovery period, the animals are
 randomly assigned to treatment groups. The test compound (ACP-105) is administered daily
 for a set period, typically 10 consecutive days, via oral gavage or subcutaneous injection. A
 vehicle control group and a positive control group (e.g., treated with testosterone propionate)
 are included.[8]
- Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. Key androgen-responsive tissues are carefully dissected and weighed. These include the ventral prostate, seminal vesicles (androgenic tissues), and the levator ani muscle (anabolic tissue).[8]
- Data Analysis: The weights of the androgenic and anabolic tissues from the compound-treated groups are compared to those of the vehicle control group. The data is statistically analyzed to determine if there is a significant increase in tissue weight. The ratio of the anabolic effect (e.g., increase in levator ani muscle weight) to the androgenic effect (e.g., increase in prostate weight) is calculated to determine the tissue selectivity of the compound.
 [3]

Visualization of Signaling Pathways and Experimental Workflows Androgen Receptor Signaling Pathway: A Basis for Tissue Selectivity

The tissue selectivity of SARMs like **ACP-105** is believed to be mediated by their unique interaction with the androgen receptor, leading to differential recruitment of co-activators and co-repressors in a tissue-specific manner.





Click to download full resolution via product page

Caption: Androgen Receptor Signaling Pathway for ACP-105.

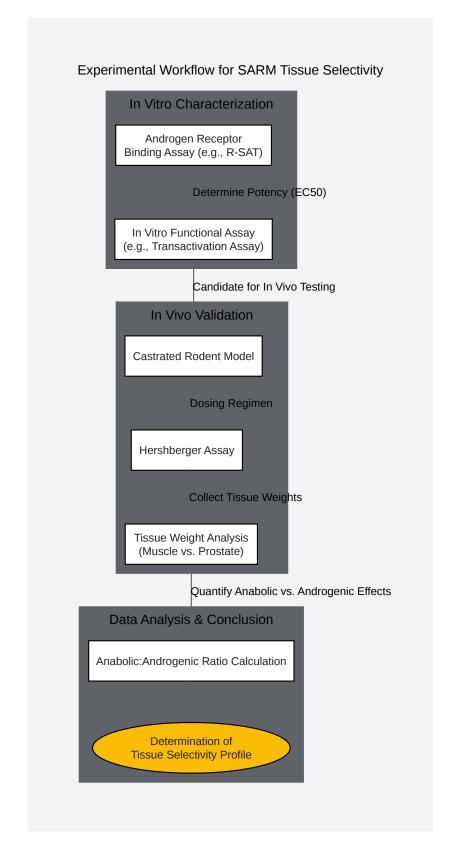




Experimental Workflow for Assessing Tissue Selectivity

The investigation of a SARM's tissue selectivity follows a structured workflow from in vitro characterization to in vivo validation.





Click to download full resolution via product page

Caption: Workflow for Investigating SARM Tissue Selectivity.



Conclusion

The available preclinical data strongly suggest that **ACP-105** exhibits a favorable tissue-selective profile, with potent anabolic effects in musculoskeletal tissues and significantly lower androgenic activity in the prostate.[2][3] This selectivity is attributed to its action as a partial agonist of the androgen receptor, leading to differential gene regulation in various tissues. While further clinical research is necessary to fully elucidate its efficacy and safety in humans, the findings to date position **ACP-105** as a promising candidate for the treatment of conditions where anabolic support is needed without the undesirable androgenic side effects of traditional steroids. The experimental protocols and mechanistic understanding outlined in this guide provide a framework for the continued investigation and development of **ACP-105** and other next-generation SARMs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. fitscience.co [fitscience.co]
- 2. acadia.com [acadia.com]
- 3. moreplatesmoredates.com [moreplatesmoredates.com]
- 4. ACP-105: Benefits, Mechanism of Action and Dosage Chemicalbook [chemicalbook.com]
- 5. medkoo.com [medkoo.com]
- 6. Integrative functional assays, chemical genomics and high throughput screening: harnessing signal transduction pathways to a common HTS readout PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Investigating the Tissue Selectivity of ACP-105: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15541016#investigating-the-tissue-selectivity-of-acp-105]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com